Cornucervine

Description

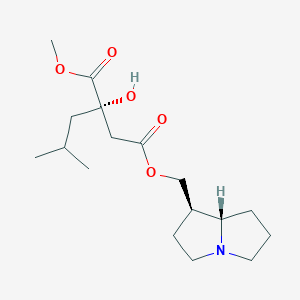

Cornucervine is a pyrrolizidine alkaloid first isolated from Phalaenopsis cornu-cervi, a tropical orchid species native to Thailand, Sumatra, peninsular Malaysia, and Borneo . Its chemical structure comprises an ester of trachelanthamidine and monomethyl 2-isobutylmalate, with the molecular formula C₁₇H₂₉NO₅ and a molecular weight of 327.42 g/mol . The compound is biosynthesized primarily in aerial roots and transported to young tissues such as root tips, immature leaves, and floral organs . This compound’s CAS registry number is 31948-48-8, and it is commercially available as a reference standard for phytochemical studies .

Properties

Molecular Formula |

C17H29NO5 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 1-O-methyl (2S)-2-hydroxy-2-(2-methylpropyl)butanedioate |

InChI |

InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3/t13-,14-,17-/m0/s1 |

InChI Key |

NKZJCHCKRDGVKG-ZQIUZPCESA-N |

Isomeric SMILES |

CC(C)C[C@](CC(=O)OC[C@@H]1CCN2[C@H]1CCC2)(C(=O)OC)O |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cornucervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include condensation reactions, reduction processes, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Cornucervine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cornucervine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Cornucervine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of this compound and Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* | Plant Source |

|---|---|---|---|---|---|

| This compound | 31948-48-8 | C₁₇H₂₉NO₅ | 327.42 | ~2.1 | Phalaenopsis cornu-cervi |

| Curassavine | 68385-70-6 | C₁₆H₂₉NO₄ | 299.41 | ~1.5 | Asclepias curassavica |

| Amabiline | 17958-43-9 | C₁₅H₂₅NO₄ | 283.37 | ~0.8 | Cynoglossum amabile |

Predicted LogP values based on structural analogs .

Distribution in Plant Tissues

This compound accumulates in metabolically active tissues, such as root tips and floral buds, suggesting a role in growth regulation or anti-herbivory defense . In contrast, Amabiline is distributed uniformly in mature leaves, indicating a broader systemic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.